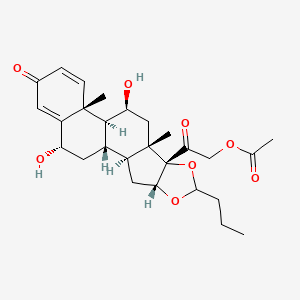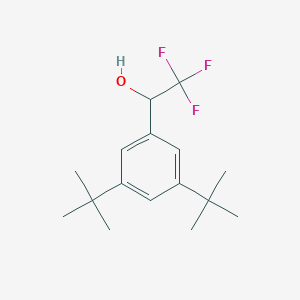
3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol: is a compound characterized by the presence of bulky tert-butyl groups and a trifluoromethyl group attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of brominated benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol is used as a precursor for the synthesis of various organic compounds.
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making it valuable in medicinal chemistry for the development of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The bulky tert-butyl groups can also influence the compound’s steric interactions, affecting its overall reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol: This compound shares the tert-butyl groups but lacks the trifluoromethyl group, resulting in different chemical properties.
3,5-Bis(trifluoromethyl)benzyl Alcohol: This compound has two trifluoromethyl groups, which can significantly alter its reactivity and applications.
Uniqueness: 3,5-Di-tert-butyl-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of tert-butyl and trifluoromethyl groups, which confer distinct steric and electronic properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Fórmula molecular |
C16H23F3O |
|---|---|
Peso molecular |
288.35 g/mol |
Nombre IUPAC |
1-(3,5-ditert-butylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C16H23F3O/c1-14(2,3)11-7-10(13(20)16(17,18)19)8-12(9-11)15(4,5)6/h7-9,13,20H,1-6H3 |
Clave InChI |
JPBREKBAPNNIEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(C(F)(F)F)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)

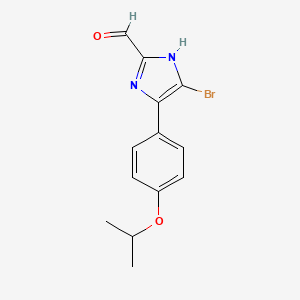
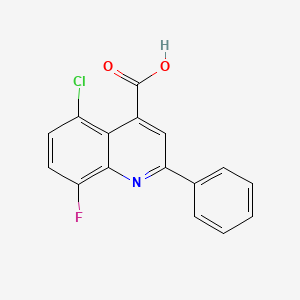
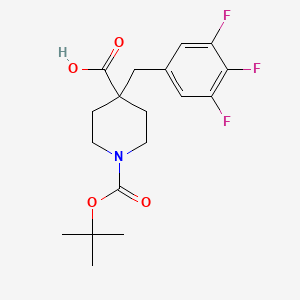

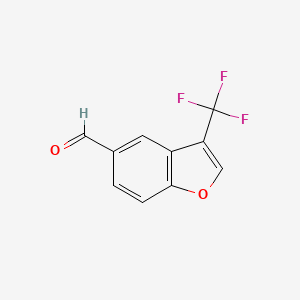

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)
